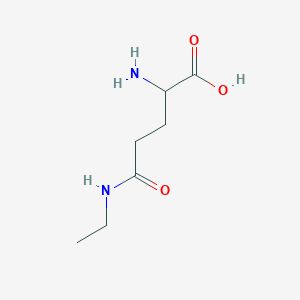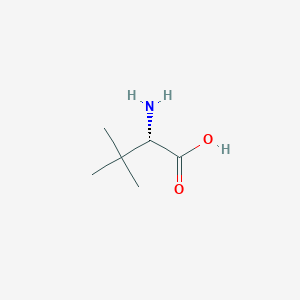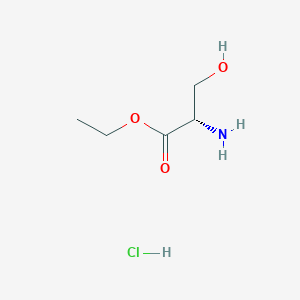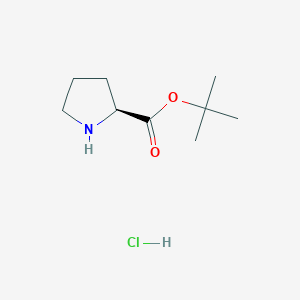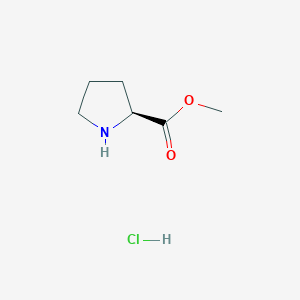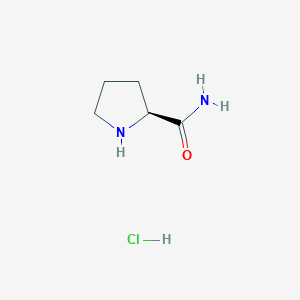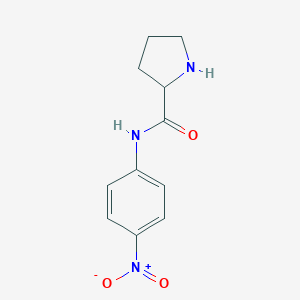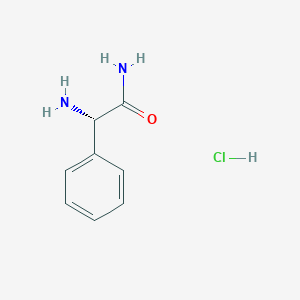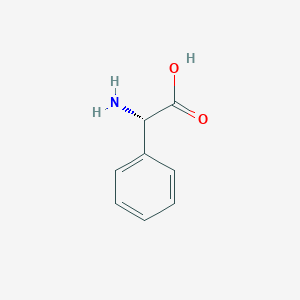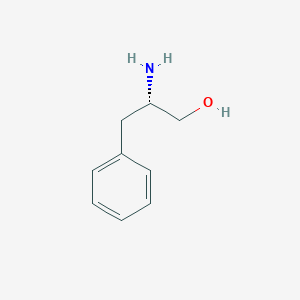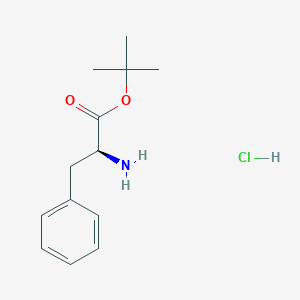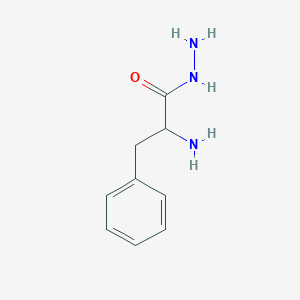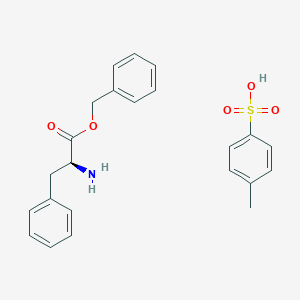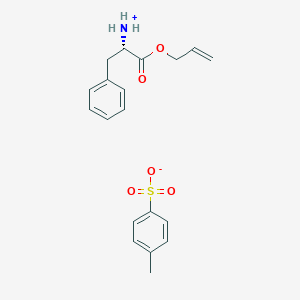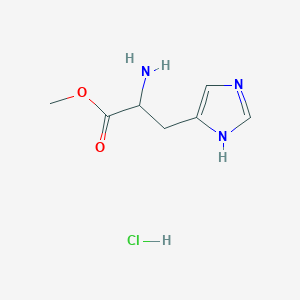
Methyl L-histidinate dihydrochloride
説明
Methyl L-histidinate dihydrochloride is a derivative of histidine . It is recognized to be beneficial as ergogenic dietary substances . It is used in the preparation of optically pure L-(+)-Ergothioneine .
Synthesis Analysis
L-Histidine methyl ester dihydrochloride can be used as a reactant to synthesize imidazopyridine derivatives by Pictet-Spegler reaction with different aldehydes. It can also be used to synthesize a metal-chelating ligand, N-methacryloyl-(l)-histidine methyl ester by reacting with methacryloyl chloride .Molecular Structure Analysis
The molecular formula of Methyl L-histidinate dihydrochloride is C7H13Cl2N3O2 . The average mass is 242.103 Da and the monoisotopic mass is 241.038483 Da . A study has suggested that the L-histidine methyl ester is present as its dication in acidic solution in a fully extended conformation, with considerable charge delocalization over the imidazolium ring .Chemical Reactions Analysis
A novel nonlinear optical semi-organic single crystal of L-histidine methyl ester dihydrochloride was grown by slow evaporation solution growth method at an ambient temperature . The grown crystal was characterized by single crystal X-ray diffraction .Physical And Chemical Properties Analysis
Methyl L-histidinate dihydrochloride is a white fine crystalline powder . It has a melting point of 207 °C (dec.) (lit.) . It is soluble in dimethyl sulfoxide, methanol, and water .科学的研究の応用
Structural, Optical, Dielectric, and Hardness Studies : Methyl L-histidinate dihydrochloride, as a member of the L-histidine family, has been studied for its structural, optical, and dielectric properties. It has shown potential in applications related to nonlinear optical materials due to its harmonic generation efficiency and mechanical behavior (Albert & Gonsago, 2020).
Diffusion Coefficients in Aqueous Solutions : This compound's mutual diffusion coefficients in aqueous solutions were measured, providing insights into its thermodynamic and kinetic behavior. Such studies are crucial for understanding its interactions in biological systems and potential applications in drug delivery and biochemical processes (Rodrigo et al., 2015).
Crystallization and Thermal Characterization : The crystallization, spectral, and thermal characterization of Methyl L-histidinate dihydrochloride has been investigated. Understanding these properties is essential for its application in various fields, including pharmaceuticals and materials science (Gonsago et al., 2012).
Protein Methylation : Methyl L-histidinate dihydrochloride is related to the broader field of protein methylation, which carries important biological functions such as gene regulation and signal transduction. Understanding the role of such compounds in protein methylation can open doors to new therapeutic approaches (Paik et al., 2007).
Health and Disease : Methyl derivatives of histidine, like Methyl L-histidinate dihydrochloride, have roles in health and disease, contributing to processes like proton buffering, metal ion chelation, and scavenging of reactive species. Such studies have implications in developing nutritional supplements and understanding metabolic diseases (Holeček, 2020).
Carbonic Anhydrase Activation : This compound is involved in the activation of carbonic anhydrase, an enzyme significant in physiological processes. This has implications for managing enzyme deficiencies and therapeutic applications (Vistoli et al., 2020).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation and serious eye irritation. It may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .
Relevant Papers A paper titled “Crystallization, spectral, and thermal characterization of L-histidine methyl ester dihydrochloride” provides a detailed analysis of the physical and chemical properties of L-histidine methyl ester dihydrochloride . Another paper discusses the effects of amino acid derivatives on physical, mental, and physiological activities .
特性
IUPAC Name |
methyl (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH/c1-12-7(11)6(8)2-5-3-9-4-10-5;;/h3-4,6H,2,8H2,1H3,(H,9,10);2*1H/t6-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAYENIPKPKKMV-ILKKLZGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN=CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl L-histidinate dihydrochloride | |
CAS RN |
7389-87-9 | |
| Record name | Methyl L-histidinate dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.158 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



